
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzylidene group attached to an indene-dione core, with two methoxy groups on the benzylidene ring. Its molecular formula is C17H14O4.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3,4-Dimethoxybenzyliden)-1H-inden-1,3(2H)-dion beinhaltet typischerweise die Claisen-Schmidt-Kondensationsreaktion. Diese Reaktion wird zwischen 3,4-Dimethoxybenzaldehyd und 1H-inden-1,3(2H)-dion in Gegenwart einer Base wie Natriumhydroxid oder Kaliumhydroxid durchgeführt. Die Reaktion wird üblicherweise in einem Ethanol-Lösungsmittel bei Raumtemperatur durchgeführt, und das Produkt wird nach Umkristallisation aus Ethanol erhalten .
Industrielle Produktionsverfahren
Die Verwendung lösungsmittelfreier Bedingungen oder von Ansätzen der grünen Chemie kann die Effizienz und die ökologische Nachhaltigkeit des Produktionsprozesses weiter verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-(3,4-Dimethoxybenzyliden)-1H-inden-1,3(2H)-dion unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Chinonen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Benzylidengruppe in eine Benzylgruppe umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können am aromatischen Ring auftreten, insbesondere an den Positionen ortho und para zu den Methoxygruppen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3).
Hauptprodukte
Oxidation: Bildung von Chinonen.
Reduktion: Bildung von Benzyl-Derivaten.
Substitution: Bildung von halogenierten oder nitrierten Derivaten.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxybenzyliden)-1H-inden-1,3(2H)-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht für seine potenziellen biologischen Aktivitäten, einschließlich Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(3,4-Dimethoxybenzyliden)-1H-inden-1,3(2H)-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Zum Beispiel wurde gezeigt, dass es das Bcl-2-Protein hemmt, das eine entscheidende Rolle bei der Regulierung der Apoptose (programmierter Zelltod) spielt. Durch die Bindung an die aktiven Taschen des Bcl-2-Proteins kann die Verbindung die Apoptose in Krebszellen induzieren, was es zu einem vielversprechenden Kandidaten für die Antikrebstherapie macht .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit certain enzymes and proteins.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dimethoxybenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the Bcl-2 protein, which plays a crucial role in regulating apoptosis (programmed cell death). By binding to the active pockets of the Bcl-2 protein, the compound can induce apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-(4-Methoxybenzyliden)-1H-inden-1,3(2H)-dion
- 2-(3,4-Dimethoxybenzyliden)-3,4-dihydronaphthalen-1(2H)-on
- 2-(3,4-Dimethoxybenzyliden)-indan-1-on
Einzigartigkeit
2-(3,4-Dimethoxybenzyliden)-1H-inden-1,3(2H)-dion zeichnet sich durch sein spezifisches Substitutionsschema am Benzylidenring aus, das seine Reaktivität und seine potenzielle biologische Aktivität verstärkt. Das Vorhandensein von zwei Methoxygruppen bietet zusätzliche Stellen für chemische Modifikationen, wodurch eine Vielzahl von Derivaten mit unterschiedlichen Eigenschaften entwickelt werden kann .
Eigenschaften
CAS-Nummer |
58161-74-3 |
|---|---|
Molekularformel |
C18H14O4 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
2-[(3,4-dimethoxyphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C18H14O4/c1-21-15-8-7-11(10-16(15)22-2)9-14-17(19)12-5-3-4-6-13(12)18(14)20/h3-10H,1-2H3 |
InChI-Schlüssel |
OVHSLRSKIAKFOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


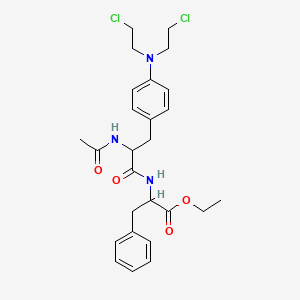
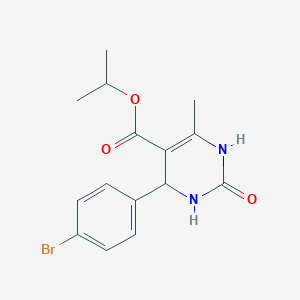
![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708547.png)
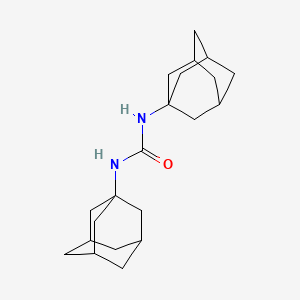
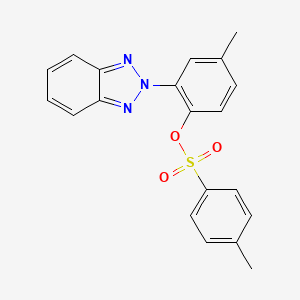

![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11708553.png)
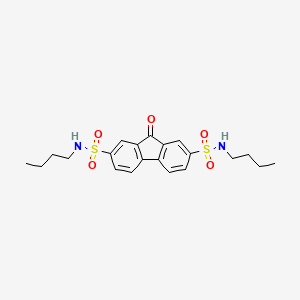

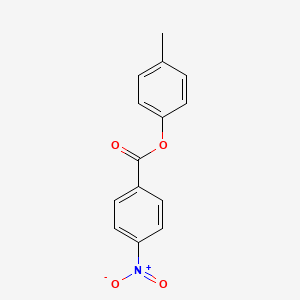
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11708574.png)
![4-bromo-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11708579.png)
![2-chloro-N-(2,2,2-trichloro-1-{[(3-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11708593.png)
